4-[(Z)-{1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid
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Overview
Description
4-[(Z)-{1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid is a complex organic compound with a unique structure that includes a cyclohexene ring, a pyrrole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-{1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Synthesis of the Pyrrole Ring: The pyrrole ring can be formed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling of the Rings: The cyclohexene and pyrrole rings are then coupled using a cross-coupling reaction such as the Suzuki or Heck reaction.
Introduction of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can occur at the pyrrole ring, converting the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways.
Medicine
In medicinal chemistry, the compound has potential applications as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials.
Mechanism of Action
The mechanism of action of 4-[(Z)-{1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- **4-[(Z)-{1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(carboxy)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid
- **4-[(Z)-{1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(hydroxy)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid
Uniqueness
The uniqueness of 4-[(Z)-{1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid lies in its combination of structural features. The presence of the cyclohexene ring, pyrrole ring, and benzoic acid moiety in a single molecule provides a versatile platform for chemical modifications and biological interactions. This makes it distinct from other similar compounds and valuable for various applications.
Properties
Molecular Formula |
C23H25NO5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-[(Z)-[1-[2-(cyclohexen-1-yl)ethyl]-4-methoxycarbonyl-5-methyl-2-oxopyrrol-3-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C23H25NO5/c1-15-20(23(28)29-2)19(14-17-8-10-18(11-9-17)22(26)27)21(25)24(15)13-12-16-6-4-3-5-7-16/h6,8-11,14H,3-5,7,12-13H2,1-2H3,(H,26,27)/b19-14- |
InChI Key |
NOVSSPYGFPZSIQ-RGEXLXHISA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)C(=O)O)/C(=O)N1CCC3=CCCCC3)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)C(=O)O)C(=O)N1CCC3=CCCCC3)C(=O)OC |
Origin of Product |
United States |
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